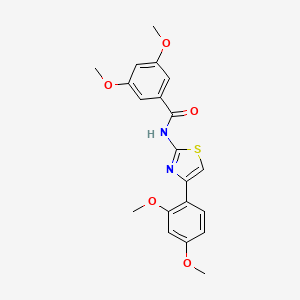

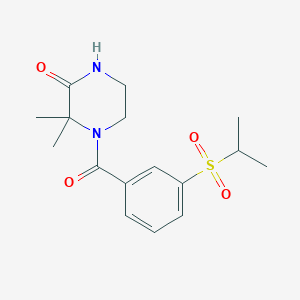

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Applications De Recherche Scientifique

Antibacterial Activity

The compound’s unique structure makes it a promising candidate for inhibiting bacterial RNA polymerase (RNAP). Researchers have synthesized novel derivatives based on the dithiolopyrrolone scaffold, including some containing the N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl] moiety. These derivatives exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b demonstrates antibacterial efficacy against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

NF-κB Inhibition

Another avenue of interest lies in the compound’s potential as an NF-κB inhibitor. Specifically, the N-(tetrahydroquinolin-1-yl) amide derivative shows promise in anticancer drug research. NF-κB plays a crucial role in inflammation and cell survival, making it an attractive target for therapeutic intervention .

Retinoid Nuclear Modulation

Compound A, derived from N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, acts as a retinoid nuclear modulator. Retinoids are essential for metabolic and immunological processes. Researchers explore their potential in treating various diseases, including metabolic disorders and immunological conditions .

Neuroinflammation Modulation

Lipopolysaccharide (LPS)-induced inflammatory mediators (C and D) derived from this compound may impact brain disorders involving neuroinflammation. Microglial activation plays a crucial role in the pathogenesis of such diseases, and these mediators could offer therapeutic benefits .

Role in ROS-Related Diseases

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has been studied in the context of reactive oxygen species (ROS)-related diseases. Its effects on cardiovascular disease, cancer, and neurodegenerative conditions are of interest.

Potential Drug Development

Given its unique interactions with bacterial RNAP and other biological targets, this compound serves as a valuable lead structure for developing potent antibacterial and anti-inflammatory drugs. Researchers continue to explore its potential applications in drug development .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, have been found to inhibit bacterial rna polymerase (rnap) .

Mode of Action

It’s worth noting that similar compounds have been found to interact with the switch region of bacterial rnap . This interaction inhibits the synthesis of RNAs in bacteria, thereby disrupting their normal cellular functions .

Biochemical Pathways

The inhibition of bacterial rnap can disrupt the transcription process, leading to a halt in protein synthesis and ultimately bacterial growth .

Pharmacokinetics

A compound with a similar structure, js-38, has been studied in wistar rats . The metabolic process of JS-38 consists of a series of acetylation and glucuronidation . These findings may provide some insights into the ADME properties of the compound , but direct studies are needed for confirmation.

Result of Action

The inhibition of bacterial rnap can lead to a disruption in the transcription process, which can halt protein synthesis and ultimately bacterial growth .

Propriétés

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-24-13-5-6-16(18(10-13)27-4)17-11-28-20(21-17)22-19(23)12-7-14(25-2)9-15(8-12)26-3/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTIIDXKFWENHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2749104.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2749106.png)

![(4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2749109.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)

![3-[(2-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2749115.png)

![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)

![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![5-((2-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749122.png)